Superior ALT and AST Normalization in CCl4-Induced Hepatotoxicity Model Relative to Silymarin
In a CCl4-induced hepatotoxicity model in Wistar albino rats, Hepatoprotective agent-1 (compound 1b, 25 mg/kg oral) reduced serum ALT to 49.40 ± 1.96 U/L and AST to 162.60 ± 13.44 U/L, compared with the model group (ALT 528.40 ± 27.12 U/L; AST 807.60 ± 47.85 U/L) [1]. Notably, compound 1b outperformed the clinical hepatoprotective agent silymarin (100 mg/kg), which achieved only ALT 419.00 ± 77.57 U/L and AST 686.00 ± 91.28 U/L under identical conditions [1]. Control group values were ALT 47.20 ± 1.83 U/L and AST 180.00 ± 8.94 U/L, indicating near-complete normalization by 1b [1].
| Evidence Dimension | Serum ALT (U/L) and AST (U/L) |
|---|---|
| Target Compound Data | ALT: 49.40 ± 1.96 U/L; AST: 162.60 ± 13.44 U/L |
| Comparator Or Baseline | Silymarin (100 mg/kg): ALT: 419.00 ± 77.57 U/L; AST: 686.00 ± 91.28 U/L; Model (CCl4): ALT: 528.40 ± 27.12 U/L; AST: 807.60 ± 47.85 U/L |
| Quantified Difference | 1b reduced ALT by ~91% vs model; silymarin reduced ALT by ~21% vs model. 1b reduced AST by ~80% vs model; silymarin reduced AST by ~15% vs model |
| Conditions | Male Wistar albino rats; CCl4 (1 mL/kg, i.p.); oral administration 25 mg/kg (1b) or 100 mg/kg (silymarin); 24h post-CCl4 serum collection; n=5 per group |
Why This Matters
The 4.3-fold greater ALT-lowering effect and 5.3-fold greater AST-lowering effect relative to silymarin at one-quarter the dose (25 mg/kg vs 100 mg/kg) provides a clear quantitative basis for selecting compound 1b as a positive control or test article in acute hepatotoxicity studies.
- [1] Abd El-Mordy FM, et al. Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs. ACS Omega. 2024;9(2):2491-2503. Table 1. View Source
